

Crystal structure analysis of 2-Iodo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodo-1,3-dimethoxybenzene**

Cat. No.: **B102195**

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An In-depth Technical Guide to the Crystal Structure Analysis of **2-Iodo-1,3-dimethoxybenzene**

This technical guide provides a comprehensive overview of the crystal structure analysis of **2-Iodo-1,3-dimethoxybenzene** ($C_8H_9IO_2$), tailored for researchers, scientists, and professionals in drug development. The document details the crystallographic data, experimental protocols, and molecular geometry of the compound.

Introduction

2-Iodo-1,3-dimethoxybenzene is an organic compound that serves as a valuable intermediate in organic synthesis.^[1] Understanding its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. This guide summarizes the key findings from the single-crystal X-ray diffraction analysis of this compound.

Crystallographic Data

The crystal structure of **2-Iodo-1,3-dimethoxybenzene** has been determined by X-ray crystallography.^{[2][3]} The compound crystallizes in the orthorhombic system with the space group $Cmc2_1$.^[2] A summary of the key crystallographic data and data collection parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for **2-Iodo-1,3-dimethoxybenzene**^[2]

Parameter	Value
Crystal Data	
Chemical Formula	C ₈ H ₉ IO ₂
Formula Weight	264.05 g/mol
Crystal System	Orthorhombic
Space Group	Cmc ₂ 1
a	12.5767 (13) Å
b	8.6788 (8) Å
c	8.4338 (9) Å
Volume	920.55 (16) Å ³
Z	4
Calculated Density	1.905 Mg/m ³
Absorption Coefficient (μ)	3.43 mm ⁻¹
F(000)	504
Data Collection	
Radiation	Mo Kα ($\lambda = 0.71073$ Å)
Temperature	296 K
θ range for data collection	3.7° to 27.5°
Index ranges	-15 ≤ h ≤ 15, -10 ≤ k ≤ 7, -9 ≤ l ≤ 10
Reflections collected	Not specified
Independent reflections	840 [R(int) = 0.017]
Refinement	
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	840 / not specified / 15.5

Goodness-of-fit on F^2	Not specified
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.019$, $wR_2 = 0.046$
R indices (all data)	Not specified

Molecular and Crystal Structure

The asymmetric unit of the crystal structure contains one-half of the **2-Iodo-1,3-dimethoxybenzene** molecule, with the other half generated by a mirror plane of symmetry.^[2] ^[3] The iodine atom, the carbon atom to which it is attached (C4), the opposing carbon atom in the benzene ring (C1), and its corresponding hydrogen atom lie on this mirror plane.^[2]

The crystal packing is characterized by weak intermolecular interactions. Molecules are linked through C—H \cdots π interactions, forming one-dimensional chains.^[2]^[3] Additionally, non-bonding C—I \cdots π contacts contribute to the formation of chains, creating a zigzag motif when viewed down the a-axis.^[2]^[3] The key intermolecular distances and angles are summarized in Table 2.

Table 2: Selected Intermolecular Interactions (Å, °)^[2]

Interaction	D—H \cdots A	D—H	H \cdots A	D \cdots A	D—H \cdots A
C1— H1A \cdots Cg1	C1— H1A \cdots Cg1	0.93	2.94	3.824 (9)	159
Interaction	C—I \cdots Cg	I \cdots Cg distance	C—I \cdots Cg angle		
C4—I1 \cdots Cg1	C4—I1 \cdots Cg1	3.695 (2)	164.17 (14)		

Cg1 is the centroid of the benzene ring.

Experimental Protocols

Synthesis and Crystallization

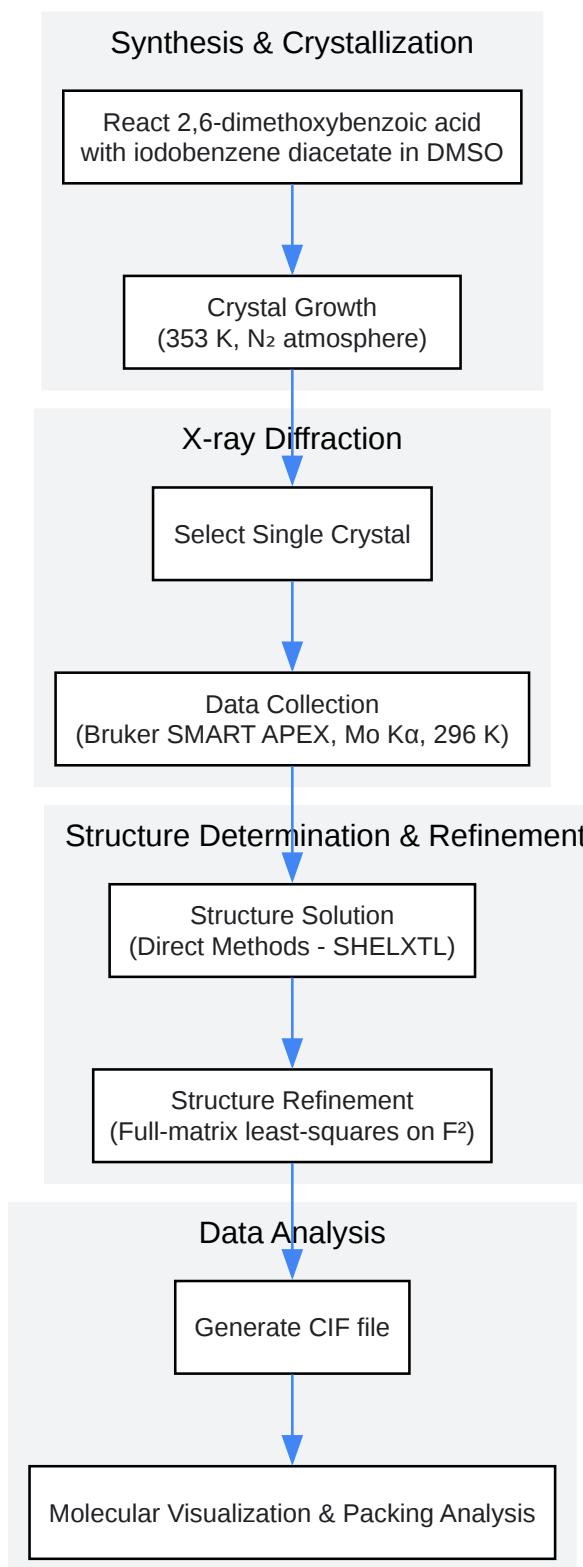
Crystals of **2-Iodo-1,3-dimethoxybenzene** were obtained from a dimethyl sulfoxide solution containing 2,6-dimethoxybenzoic acid and iodobenzene diacetate.^[2]^[3] The reaction was carried out under a nitrogen atmosphere at a temperature of 353 K.^[2]^[3]

X-ray Data Collection and Structure Determination

A suitable single crystal was selected for X-ray diffraction analysis. Data were collected at 296 K using a Bruker SMART APEX CCD area detector diffractometer with graphite-monochromated Mo K α radiation.^[2] The data were collected using ω scans.^[2] The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package.^[2] Hydrogen atoms were placed in calculated positions and refined using a riding model.^[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of **2-Iodo-1,3-dimethoxybenzene**.

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Experimental workflow for the crystal structure analysis.

Conclusion

The crystal structure of **2-Iodo-1,3-dimethoxybenzene** has been successfully elucidated, providing valuable insights into its molecular geometry and intermolecular interactions. The structure is stabilized by a network of weak C—H··· π and C—I··· π interactions. This detailed structural information is fundamental for understanding the chemical behavior of this compound and for its potential use in the design of new molecules in various fields of chemical research.

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- To cite this document: BenchChem. [Crystal structure analysis of 2-Iodo-1,3-dimethoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b102195#crystal-structure-analysis-of-2-iodo-1-3-dimethoxybenzene>]

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